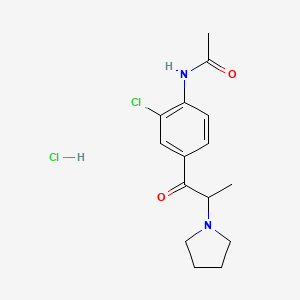
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a pyrrolidine moiety, and an acetamide group. Its monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-nitroacetophenone with pyrrolidine under basic conditions to form the intermediate 2-chloro-4-(1-pyrrolidinyl)acetophenone.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting amine is acetylated using acetic anhydride to form the final product, N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide.
Formation of Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), or alkoxides (R-OH) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide: Lacks the monohydrochloride salt, resulting in different solubility and stability properties.
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide dihydrochloride: Contains two hydrochloride salts, which may affect its solubility and reactivity.
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide methyl ester:
Properties
CAS No. |
97111-05-2 |
|---|---|
Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-[2-chloro-4-(2-pyrrolidin-1-ylpropanoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-10(18-7-3-4-8-18)15(20)12-5-6-14(13(16)9-12)17-11(2)19;/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19);1H |
InChI Key |
HCJTUNHSMXLMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)NC(=O)C)Cl)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















